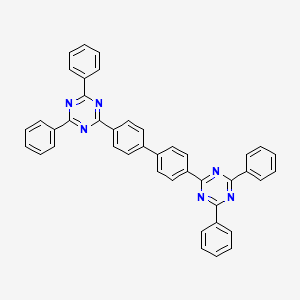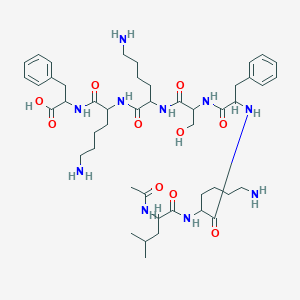
AC-Leu-lys-phe-ser-lys-lys-phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is a peptide that has gained significant attention in recent years due to its potential applications in scientific research. This peptide is a derivative of the neuropeptide substance P, which is involved in various physiological processes, including pain perception, inflammation, and immune response. AC-Leu-Lys-Phe-Ser-Lys-Lys-Phe-OH is synthesized using solid-phase peptide synthesis and has been shown to exhibit several biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A method for solid phase synthesis of fluorogenic peptide substrates, including compounds similar to AC-Leu-lys-phe-ser-lys-lys-phe-OH, was developed using a highly fluorescent coumarin derivative. This method is essential for preparing substrates for enzymes like cathepsin D, proving its utility in enzymatic studies (Paschalidou & Tzougraki, 2004).
Structural Studies in Biological Systems
- Research on analogues of desArg(9)-Lys-bradykinin, which shares structural similarities with AC-Leu-lys-phe-ser-lys-lys-phe-OH, reveals insights into the structural requirements at the B1 receptor. These studies are crucial for understanding peptide-receptor interactions and designing therapeutic agents (Rovero et al., 2001).
Enzymatic Assays and Protease Research
- Peptides similar to AC-Leu-lys-phe-ser-lys-lys-phe-OH have been utilized in spectrophotometric assays for HIV-1 and AMV proteases, demonstrating their utility in understanding viral protease activity and potential drug targeting (Nashed et al., 1989).
Interaction with Metal Ions
- Studies on peptides containing sequences like AC-Leu-lys-phe-ser-lys-lys-phe-OH, in the context of neuropeptide fragments, shed light on their acid-base properties and interaction with metal ions. Such research is significant for understanding the role of metal ions in biological systems and peptide stability (Błaszak et al., 2013).
Immunological Applications
- Peptides including sequences akin to AC-Leu-lys-phe-ser-lys-lys-phe-OH have been synthesized and studied for their potential role in inducing immune responses, as seen in the synthesis of specific acetylcholine receptor peptides (McCormick et al., 1987).
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H74N10O10/c1-30(2)26-37(51-31(3)59)44(63)53-35(21-11-14-24-49)42(61)55-38(27-32-16-6-4-7-17-32)45(64)57-40(29-58)46(65)54-34(20-10-13-23-48)41(60)52-36(22-12-15-25-50)43(62)56-39(47(66)67)28-33-18-8-5-9-19-33/h4-9,16-19,30,34-40,58H,10-15,20-29,48-50H2,1-3H3,(H,51,59)(H,52,60)(H,53,63)(H,54,65)(H,55,61)(H,56,62)(H,57,64)(H,66,67)/t34-,35-,36-,37-,38-,39-,40-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXXSOGSPVJMFD-OAKHNGAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H74N10O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Leu-lys-phe-ser-lys-lys-phe-OH | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

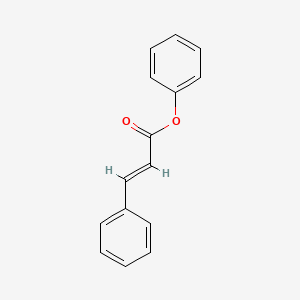

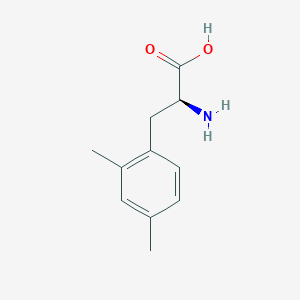
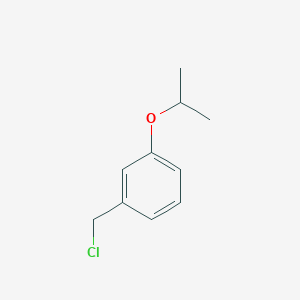
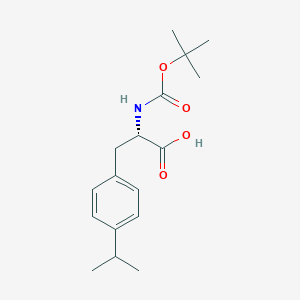

![3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B3028665.png)
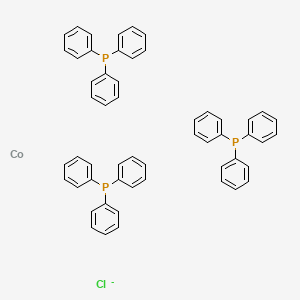


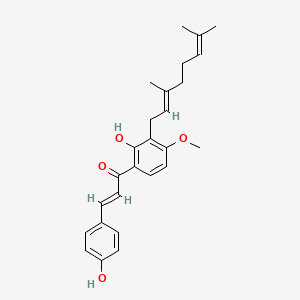
![Diethyl 2-oxaspiro[3.3]heptane-6,6-dicarboxylate](/img/structure/B3028674.png)
